N-Benzyl-2,1-benzoxazol-3-amine
Description
Properties
CAS No. |
195611-41-7 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-benzyl-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)10-15-14-12-8-4-5-9-13(12)16-17-14/h1-9,15H,10H2 |
InChI Key |
IPLDDZLYLYFDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NO2 |
Origin of Product |
United States |
Preparation Methods
Key Methods for Benzoxazole Ring Formation
Condensation of 2-aminophenol with aldehydes or benzyl derivatives : This is a common route where 2-aminophenol reacts with benzylamine or benzyl-containing aldehydes under catalytic conditions to form the benzoxazole ring with N-benzyl substitution.
Catalytic cyclization using metal catalysts : Palladium, platinum, or ruthenium catalysts in solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP) facilitate the cyclization without the need for oxidants or hydrogen acceptors, providing mild reaction conditions and good atom economy.
Nanocatalyst-assisted synthesis : Recent advances include the use of magnetic solid acid nanocatalysts, nano-ZnO, and palladium complexes on dendronized amine polymers to catalyze the formation of benzoxazole derivatives efficiently, often under solvent-free or aqueous conditions.
Specific Preparation Methods for N-Benzyl-2,1-benzoxazol-3-amine
Direct Cyclization Using Benzylamine and o-Aminophenol
A patented method describes the preparation of 2-substituted benzoxazoles, including N-benzyl derivatives, by reacting benzylamine with o-aminophenol in the presence of palladium, platinum, or ruthenium catalysts. The reaction proceeds in polar aprotic solvents such as DMF, DMAc, or NMP under mild conditions without oxidants, followed by separation and purification steps.
- Mix benzylamine and o-aminophenol with a metal catalyst in DMF.
- Heat under controlled temperature to promote cyclization.
- Separate and purify the product by extraction and drying.
- No need for oxidizing agents or hydrogen acceptors.
- Catalyst recovery and reuse possible.
- Mild reaction conditions suitable for industrial scale.
N-Benzylation via Nucleophilic Substitution
N-Benzylation of benzoxazol-3-amine can be achieved by nucleophilic substitution using benzyl bromide and a base such as triethylamine in dry acetonitrile. This method is often applied after the benzoxazole ring is formed with a free amine at the 3-position.
Reduction of Schiff Base Intermediates
Another approach involves the formation of an imine (Schiff base) intermediate by condensation of benzylaldehyde with the amine precursor, followed by reduction with sodium borohydride to yield the N-benzylamine derivative.
Oxidative Cyclization and Aerobic Oxidation
Some methods utilize FeCl3-catalyzed aerobic oxidation to form benzoxazole derivatives from 2-aminophenol and benzyl-containing aldehydes. This method offers good yields and operational simplicity but may require longer reaction times and elevated temperatures.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The metal-catalyzed method using palladium or platinum catalysts in polar aprotic solvents is industrially promising due to mild conditions and catalyst recyclability.
N-Benzylation via benzyl bromide is a reliable method for introducing the benzyl group post-benzoxazole formation, with good yields and straightforward purification.
Reduction of Schiff bases formed from benzylaldehyde and amines provides an alternative route to N-benzylamines, useful when direct alkylation is challenging.
Nanocatalyst-assisted methods and aerobic oxidation provide environmentally friendly alternatives but may require optimization for scale-up.
The choice of method depends on available starting materials, desired purity, scale, and equipment.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2,1-benzoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Benzoxazole derivatives with various functional groups.
Reduction: Amine derivatives with different substitution patterns.
Substitution: Substituted benzoxazole compounds with diverse functional groups
Scientific Research Applications
N-Benzyl-2,1-benzoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as intermediates in chemical synthesis
Mechanism of Action
The mechanism of action of N-Benzyl-2,1-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific proteins .
Comparison with Similar Compounds
Key Findings:
Nitrones with benzoxazole-linked triazoles (e.g., compounds 10a–d) :
- Exhibited DPPH radical scavenging ranging from 57% (10a, unsubstituted phenyl) to 96% (10d, 4-fluoro-3-methylphenyl) after 60 minutes.
- Compound 10c (2,4-difluorophenyl) showed potent LOX inhibition (IC₅₀ = 10 µM), critical in mitigating inflammation .
- ABTS•+ scavenging was negligible (8–46%), highlighting selectivity in antioxidant mechanisms .
N-Benzyl-2,2,2-trifluoroacetamide :
Table 1: Antioxidant Activity Comparison
| Compound Class | DPPH Scavenging (%) | LOX Inhibition (IC₅₀) | FRAP (mM Fe(II)/g) |
|---|---|---|---|
| Nitrones (10a–d) | 57–96 | 10 µM (10c) | N/A |
| N-Benzyl-2,2,2-trifluoroacetamide | 78.97 | N/A | 1.352 |
Antimicrobial Activity
Key Findings:
- N-Benzyl-2,2,2-trifluoroacetamide: Showed antifungal activity against Aspergillus flavus (MIC = 15.62 µg/mL) and Candida albicans (MIC = 62.5 µg/mL).
Table 2: Antimicrobial Activity
| Compound | MIC (Fungi, µg/mL) | Antibacterial Activity |
|---|---|---|
| N-Benzyl-2,2,2-trifluoroacetamide | 15.62–62.5 | Moderate |
Cytotoxic Activity
Table 3: Cytotoxicity Profile
| Compound | Cytotoxicity (%) | IC₅₀ (µg/mL) |
|---|---|---|
| N-Benzyl-2,2,2-trifluoroacetamide | 75.3 | 100 |
Structural and Functional Comparisons
Substituent Effects on Activity
Heterocyclic Core Variations
- Benzoxazole vs.
- Quinazoline Derivatives : Synthesized compounds like N-(3-bromobenzyl)-4-methylquinazolin-2-amine (3al) lack direct activity data but highlight synthetic versatility for future pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
